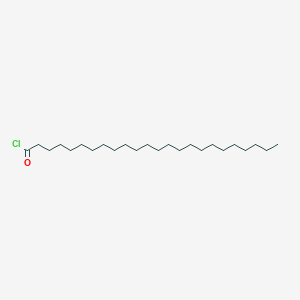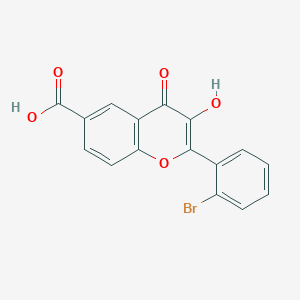
2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid
Description
The compound is a derivative of chromene, which is a heterocyclic compound with a benzopyran backbone. It has a bromophenyl group, a hydroxy group, a ketone group, and a carboxylic acid group attached to the chromene structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromophenyl compounds are often synthesized through electrophilic aromatic substitution reactions . Boronic acids, which are structurally similar to the given compound, can be synthesized by the reaction of organometallic reagents with boranes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromophenyl group would contribute to the electron-withdrawing nature of the compound, while the hydroxy and carboxylic acid groups would contribute to its polarity .Chemical Reactions Analysis
Bromophenyl compounds are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction . The presence of the carboxylic acid group could also allow for reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Bromophenyl compounds are generally solid at room temperature . The presence of the hydroxy and carboxylic acid groups would likely make this compound polar and capable of forming hydrogen bonds .Properties
IUPAC Name |
2-(2-bromophenyl)-3-hydroxy-4-oxochromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO5/c17-11-4-2-1-3-9(11)15-14(19)13(18)10-7-8(16(20)21)5-6-12(10)22-15/h1-7,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLVKYWQBHEBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)C(=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


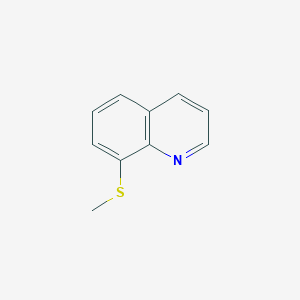
![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)
![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)
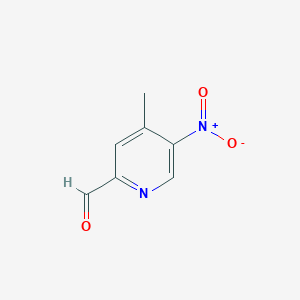
![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)
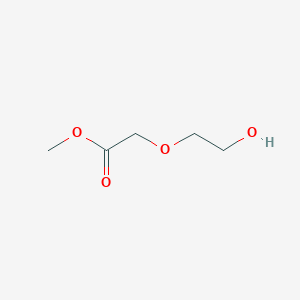
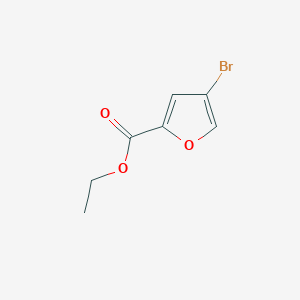
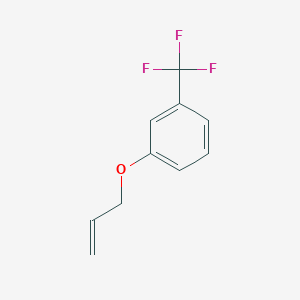

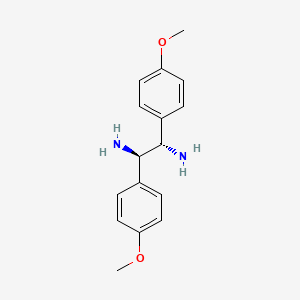
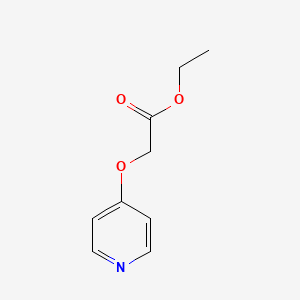
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
